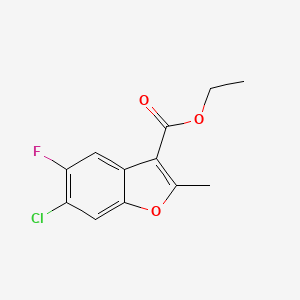
Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Halogenation: Introduction of the chloro and fluoro substituents is achieved through halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.
Esterification: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl alcohol in the presence of an acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide facilitate hydrolysis.
Major Products Formed
Substitution Products: Formation of new derivatives with different functional groups.
Oxidation Products: Formation of oxidized derivatives with higher oxidation states.
Hydrolysis Products: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: Examples include Ethyl 6-bromo-5-fluoro-2-methyl-1-benzofuran-3-carboxylate and Ethyl 6-chloro-5-methyl-2-methyl-1-benzofuran-3-carboxylate.
Uniqueness: The presence of specific substituents (chloro, fluoro, and methyl) imparts unique chemical and biological properties to the compound, distinguishing it from other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
826990-67-4 |
|---|---|
Molekularformel |
C12H10ClFO3 |
Molekulargewicht |
256.66 g/mol |
IUPAC-Name |
ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H10ClFO3/c1-3-16-12(15)11-6(2)17-10-5-8(13)9(14)4-7(10)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
OOSHPYPAUHAOGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


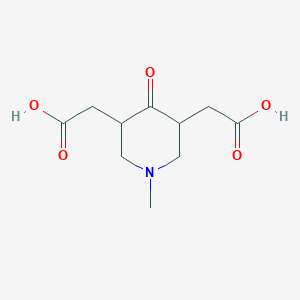
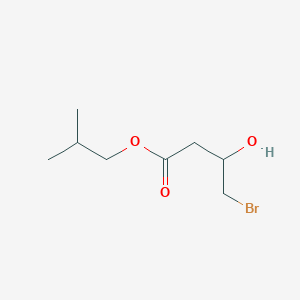
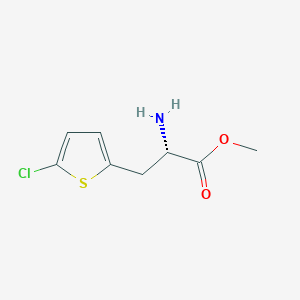
![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

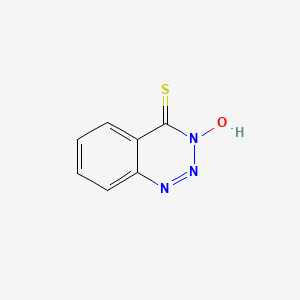
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
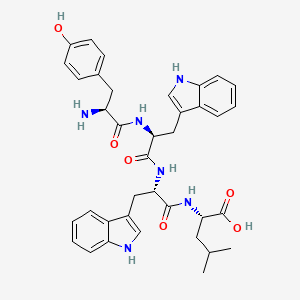

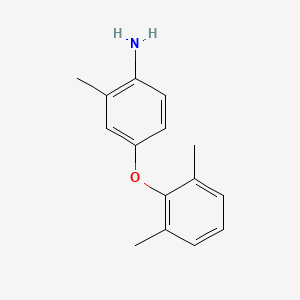
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
